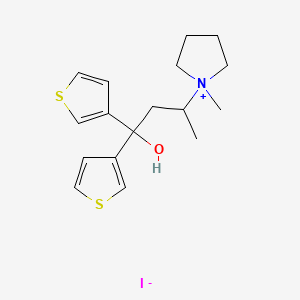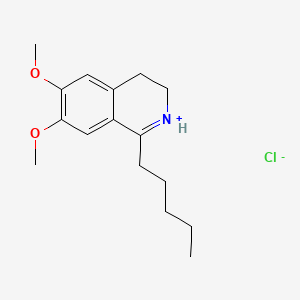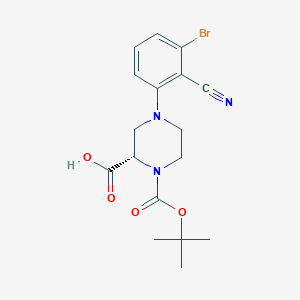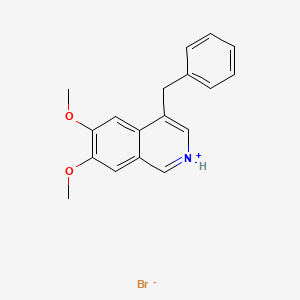
1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide is a chemical compound known for its unique structure and properties It is characterized by the presence of two thiophene rings attached to a butanol backbone, with a pyrrolidinyl group and a methiodide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide typically involves multiple steps, starting with the preparation of the thiophene rings and their subsequent attachment to the butanol backbone. The pyrrolidinyl group is then introduced, followed by the addition of the methiodide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly if the compound exhibits desirable bioactivity.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as the development of new materials, coatings, and additives.
Mecanismo De Acción
The mechanism of action of 1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide involves its interaction with specific molecular targets and pathways. The thiophene rings and pyrrolidinyl group may play a crucial role in binding to target molecules, while the methiodide moiety could influence the compound’s solubility and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Di(thien-2-yl)-3-pyrrolidinyl-1-butanol methiodide: Similar structure but with thiophene rings in the 2-position.
1,1-Di(furan-3-yl)-3-pyrrolidinyl-1-butanol methiodide: Similar structure but with furan rings instead of thiophene.
1,1-Di(benzothien-3-yl)-3-pyrrolidinyl-1-butanol methiodide: Similar structure but with benzothiophene rings.
Uniqueness
1,1-Di(thien-3-yl)-3-pyrrolidinyl-1-butanol methiodide is unique due to the specific positioning of the thiophene rings and the presence of the methiodide moiety. These structural features contribute to its distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
17532-09-1 |
|---|---|
Fórmula molecular |
C17H24INOS2 |
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
3-(1-methylpyrrolidin-1-ium-1-yl)-1,1-di(thiophen-3-yl)butan-1-ol;iodide |
InChI |
InChI=1S/C17H24NOS2.HI/c1-14(18(2)7-3-4-8-18)11-17(19,15-5-9-20-12-15)16-6-10-21-13-16;/h5-6,9-10,12-14,19H,3-4,7-8,11H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
KLLGEGRKUAZYSJ-UHFFFAOYSA-M |
SMILES canónico |
CC(CC(C1=CSC=C1)(C2=CSC=C2)O)[N+]3(CCCC3)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
![heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene](/img/structure/B13734053.png)
![Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]](/img/structure/B13734054.png)

![2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13734061.png)


![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)



